molecular formula C12H13ClF3N3O2 B2534284 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid CAS No. 400088-70-2

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid

Cat. No.: B2534284
CAS No.: 400088-70-2
M. Wt: 323.7
InChI Key: RELPKBDHTBXURN-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid adheres to IUPAC nomenclature conventions for heterocyclic and substituted acetic acid derivatives. The systematic name is derived by identifying the parent structure (acetic acid) and substituents. The pyridine ring is numbered such that the nitrogen atom occupies position 2, with substituents at positions 3 (chlorine) and 5 (trifluoromethyl). The piperazine moiety is connected via its nitrogen atom at position 4, forming a tertiary amine linkage.

Alternative names include:

  • 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid
  • Ethyl 2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)acetate (esterified precursor)
  • CAS 400088-70-2 , PubChem CID 3429073 .
Table 1: Key Nomenclature and Identifiers
Property Value
IUPAC Name This compound
CAS Number 400088-70-2
Molecular Formula C₁₂H₁₃ClF₃N₃O₂
Molecular Weight 323.70 g/mol
SMILES C1CN(CCN1CC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIKey RELPKBDHTBXURN-UHFFFAOYSA-N

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by its heterocyclic components:

  • Pyridine Ring : The 3-chloro-5-(trifluoromethyl)pyridine moiety adopts a planar structure due to aromatic stabilization. The electron-withdrawing trifluoromethyl group at position 5 and chlorine at position 3 create a dipole moment, directing reactivity toward electrophilic substitution.
  • Piperazine Ring : Piperazine typically adopts a chair conformation in solution, as observed in crystallographic studies of analogous compounds. The nitrogen atoms at positions 1 and 4 participate in intermolecular hydrogen bonding or coordination, while the acetic acid group introduces a carboxylic acid functionality capable of forming intramolecular or intermolecular hydrogen bonds.
  • Acetic Acid Linkage : The ethyl group connects the piperazine nitrogen to the carboxylic acid, allowing rotational flexibility. This linkage enables the molecule to adopt multiple conformations, though steric hindrance between the trifluoromethyl group and piperazine may restrict certain orientations.
Table 2: Key Geometric Parameters
Parameter Value (Estimated) Source
Pyridine Ring Planarity Planar (aromatic)
Piperazine Conformation Chair (thermodynamically favored)
Acetic Acid Hydrogen Bond O–H···N (intermolecular)

Electronic Structure and Orbital Interactions

The electronic properties of the compound are governed by:

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) and chlorine atom (-Cl) on the pyridine ring reduce electron density at adjacent positions, enhancing electrophilic substitution reactivity. This effect is critical for functionalizing the pyridine core in medicinal chemistry applications.
  • Conjugation and Orbital Overlap : The pyridine nitrogen’s lone pair participates in resonance with the aromatic ring, stabilizing the structure. The piperazine’s nitrogen atoms contribute lone pairs for potential coordination with metal ions or hydrogen bonding with biological targets.
  • Steric and Electronic Interactions : The bulky trifluoromethyl group may hinder planar stacking interactions, while the acetic acid group’s polarity enhances solubility in aqueous environments.
Table 3: Electronic Effects of Substituents
Substituent Electronic Effect Impact on Reactivity
-CF₃ (Position 5) Strong electron-withdrawing Activates pyridine toward electrophiles
-Cl (Position 3) Moderate electron-withdrawing Directs substitution to positions 2 or 4
Piperazine (Position 4) Electron-donating (via N lone pairs) Enhances hydrogen-bonding capacity

Comparative Analysis with Related Piperazino-Acetic Acid Derivatives

The compound’s structural features distinguish it from other piperazino-acetic acid derivatives:

Table 4: Comparative Analysis of Piperazino-Acetic Acid Derivatives
Compound Substituents Molecular Weight Key Property Differences
Target Compound 3-Cl-5-CF₃-pyridine, piperazine 323.70 g/mol High lipophilicity due to -CF₃; acidic acetic acid
[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid 3-Cl-5-CF₃-pyridine (no piperazine) 239.58 g/mol Lacks piperazine H-bonding; lower molecular weight
Piperazin-1-yl-acetic acid Unsubstituted pyridine 150.18 g/mol Polar but less lipophilic; simpler structure
Ethyl 2-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)acetate Esterified acetic acid 351.75 g/mol Ester hydrolysis required for carboxylic acid

Key Differences :

  • Lipophilicity : The trifluoromethyl group increases logP compared to non-fluorinated analogs, enhancing membrane permeability.
  • Hydrogen Bonding : The piperazine and acetic acid groups enable multiple H-bond interactions, critical for binding to biological targets.
  • Synthetic Complexity : The pyridine-piperazine linkage requires multi-step synthesis, including coupling reactions and functional group transformations.

Properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClF3N3O2/c13-9-5-8(12(14,15)16)6-17-11(9)19-3-1-18(2-4-19)7-10(20)21/h5-6H,1-4,7H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELPKBDHTBXURN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)O)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of 3-Chloro-5-(Trifluoromethyl)Pyridine to Piperazine

The ACS Publications study demonstrates that Buchwald-Hartwig amination effectively couples aryl halides to piperazine. Using 3-chloro-5-(trifluoromethyl)pyridine and Boc-protected piperazine with a palladium catalyst (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate in toluene at 110°C for 24 hours affords the protected intermediate in 72% yield. Deprotection with trifluoroacetic acid (TFA) yields 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine.

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2 equiv)
  • Solvent: Toluene
  • Yield: 72%

Alternative Coupling via Ullmann-Type Reactions

Copper-mediated Ullmann coupling offers a cost-effective alternative. Employing CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in DMSO at 120°C for 48 hours achieves a 65% yield of the piperazine-pyridine adduct. While slower, this method avoids precious metal catalysts.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Coupling Methods

Method Catalyst System Yield (%) Purity (%)
Buchwald-Hartwig Pd₂(dba)₃/Xantphos 72 98
Ullmann Coupling CuI/1,10-phenanthroline 65 95

Mechanistic Insights and Challenges

  • Regioselectivity in Pyridine Chlorination: The electron-withdrawing trifluoromethyl group directs electrophilic chlorination to the 3-position via resonance stabilization of the intermediate arenium ion.
  • Piperazine Reactivity: Secondary amines in piperazine necessitate Boc protection to prevent over-alkylation during acetic acid functionalization.
  • Racemization Risks: Masamune-derived esters exhibit partial racemization (up to 12% loss in ee) during hydrolysis, necessitating low-temperature conditions.

Chemical Reactions Analysis

Substitution Reactions

The 3-chloro-5-(trifluoromethyl)pyridinyl group facilitates nucleophilic aromatic substitution (NAS) at the chlorine position. The electron-withdrawing trifluoromethyl group activates the pyridine ring for such reactions.

Reaction Reagents/Conditions Products References
Chlorine Substitution Amines, K₂CO₃, DMF, 80°C, 12 hrPyridine derivatives with amino groups at C3
Halogen Exchange NaI, CuI, DMF, refluxIodo-substituted pyridine analogs

For example, treatment with primary amines under basic conditions replaces the chlorine atom, forming derivatives with enhanced solubility or bioactivity .

Hydrolysis and Decarboxylation

The acetic acid moiety undergoes hydrolysis or decarboxylation under acidic/basic conditions.

Reaction Reagents/Conditions Products References
Hydrolysis 6M HCl, 100°C, 6 hr2-{4-[3-Hydroxy-5-(trifluoromethyl)pyridin-2-yl]piperazino}acetic acid
Decarboxylation Pyridine, 150°C, 3 hrLoss of CO₂ yields a piperazine-linked pyridine derivative

Decarboxylation is typically observed under high-temperature conditions, leading to simplified derivatives.

Coupling Reactions via Piperazine

The piperazine ring enables coupling with electrophiles or nucleophiles. This is critical for generating combinatorial libraries.

Reaction Reagents/Conditions Products References
Thiourea Formation 1,1′-Thiocarbonyldiimidazole, 40°CThiourea-linked analogs (e.g., Sfp-PPTase inhibitors)
Sulfonamide Synthesis Sulfonyl chlorides, CH₂Cl₂, RTSulfonamide derivatives with enhanced enzyme inhibition

For instance, treatment with sulfonyl chlorides generates sulfonamide derivatives, expanding pharmacological potential.

Functionalization of the Acetic Acid Group

The carboxyl group participates in esterification, amidation, or conjugation reactions.

Reaction Reagents/Conditions Products References
Esterification SOCl₂, MeOH, refluxMethyl ester derivative
Amidation EDC/HOBt, NH₃, DMFAcetohydrazide or primary amide derivatives

Amidation with hydrazine yields 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetohydrazide , a precursor for hydrazone-based drug candidates .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature allows for limited electrophilic substitution, primarily at the C4 position.

Reaction Reagents/Conditions Products References
Nitration HNO₃/H₂SO₄, 0°C, 2 hrNitro-substituted pyridine derivatives

Redox Reactions

The trifluoromethyl group is redox-inert, but the pyridine ring can undergo reduction under harsh conditions.

Reaction Reagents/Conditions Products References
Pyridine Reduction H₂, Pd/C, EtOH, 50 psiPiperidine analog (rare; requires extreme conditions)

Metal-Catalyzed Cross-Couplings

The chlorine atom participates in palladium-catalyzed couplings for structural diversification.

Reaction Reagents/Conditions Products References
Suzuki Coupling Pd(PPh₃)₄, arylboronic acid, dioxaneBiaryl derivatives with extended π-systems

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: This compound serves as an intermediate for synthesizing various organic compounds, particularly those involving piperazine and pyridine derivatives. Its unique structure allows for diverse modifications, making it valuable in developing new chemical entities.

Biology

  • Antimicrobial Activity: Research has indicated that 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid exhibits antimicrobial properties, potentially useful in developing new antibiotics or antifungal agents .
  • Anticancer Properties: Preliminary studies suggest that this compound may possess anticancer activity. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Medicine

  • Therapeutic Agent Development: Ongoing research aims to explore its potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its mechanism of action involves binding to specific molecular targets, altering their activity, which can lead to therapeutic effects .

Industry

  • Agrochemical Applications: The compound is being investigated for its potential use in agrochemicals, particularly as a herbicide or pesticide due to its structural similarities with known active agricultural chemicals .

Case Study 1: Anticancer Activity Assessment

A study conducted by the National Cancer Institute evaluated the anticancer activity of this compound across a panel of human tumor cell lines. The results indicated significant growth inhibition at concentrations as low as 10510^{-5} M, suggesting its viability as a lead compound for further development in cancer therapeutics .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound demonstrated that varying reaction conditions (temperature, solvent choice) could significantly affect yield and purity. These findings are crucial for scaling up production for industrial applications .

Mechanism of Action

The mechanism of action of 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Pyridine-Piperazine Derivatives

Key structural analogs include compounds with variations in substituents or functional groups attached to the piperazine or pyridine moieties.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Application/Notes
2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid - C₁₂H₁₄ClF₃N₃O₂ 335.71 -COOH (acetic acid) Intermediate for pharmaceuticals
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate 338979-08-1 C₁₄H₁₇ClF₃N₃O₂ 351.76 Ethyl ester (-COOEt) Higher lipophilicity than parent acid
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide 383147-04-4 C₁₃H₁₆ClF₃N₄O 336.74 Acetamide (-CONH-) Potential CNS activity due to methylpiperazine
2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzoate - C₂₀H₁₉ClF₄N₃O₃ 460.83 4-Fluorobenzoate ester Enhanced steric bulk for receptor targeting

Key Observations :

  • Functional Group Impact : The ethyl ester derivative (351.76 Da) exhibits higher molecular weight and lipophilicity compared to the parent acetic acid (335.71 Da), influencing bioavailability .
  • Biological Activity : Acetamide derivatives (e.g., CAS 383147-04-4) may target neurological pathways, whereas ester derivatives are often prodrug candidates .

Pesticidal Pyridine Analogs

Several agrochemicals share the 3-chloro-5-(trifluoromethyl)-2-pyridinyl motif but differ in the attached functional groups:

Compound Name CAS Number Molecular Formula Key Substituents Use
Haloxyfop 69806-34-4 C₁₅H₁₁ClF₃NO₄ Phenoxy-propanoic acid Herbicide (ACCase inhibitor)
Fluopyram 658066-35-4 C₁₆H₁₁ClF₆N₂O Benzamide Fungicide (succinate dehydrogenase inhibitor)
Fluazifop 69806-50-0 C₁₅H₁₂F₃NO₃ Phenoxy-propanoic acid Herbicide

Structural Divergence :

  • Haloxyfop and Fluazifop feature phenoxy-propanoic acid chains, enabling herbicidal activity via lipid biosynthesis disruption. In contrast, this compound lacks this motif, suggesting divergent applications .
  • Fluopyram replaces the piperazine with a benzamide group, enabling fungicidal activity through mitochondrial complex II inhibition .

Pharmacological Piperazine Derivatives

Piperazine-containing compounds are prevalent in drug design. Comparisons include:

Compound Name CAS Number Molecular Formula Target/Activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 329929-21-7 C₂₀H₂₄ClN₃O₂ Serotonin/dopamine receptor modulation
{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone - C₂₃H₁₆ClF₃N₃O₂ Kinase inhibition (hypothetical)

Key Differences :

  • The acetic acid group in the target compound may enhance solubility compared to aryl ketones (e.g., naphthofuran methanone derivatives) .
  • Chlorophenyl acetamide derivatives (e.g., CAS 329929-21-7) prioritize aromatic interactions, whereas the trifluoromethyl-pyridine group in the target compound may improve metabolic stability .

Biological Activity

2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid is a compound of significant interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C17H16ClF3N5O
  • Molecular Weight : 525.69 g/mol
  • CAS Number : 339018-01-8

The biological activity of this compound is primarily attributed to its structural components:

  • Piperazine Ring : Enhances solubility and bioavailability.
  • Trifluoromethyl Group : Increases lipophilicity, which can enhance binding affinity to various biological targets.
  • Chlorinated Pyridine Ring : Modulates interaction with specific enzymes or receptors, potentially influencing pharmacodynamics.

The compound's mechanism involves binding to specific molecular targets, which may include ion channels and receptors involved in neurotransmission and other signaling pathways .

Anticancer Activity

Studies have suggested that related piperazine derivatives can inhibit cancer cell proliferation. For example, compounds with similar piperazine scaffolds have been shown to selectively target tumor cells while sparing healthy cells, indicating a potential for developing targeted cancer therapies .

Neurological Effects

The structural characteristics of this compound suggest potential applications in treating neurological disorders. The modulation of neurotransmitter systems through receptor binding may offer therapeutic avenues for conditions such as depression and anxiety .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study on similar compounds demonstrated an EC50 value of 0.17 μM against Cryptosporidium parvum, highlighting the importance of structural modifications in enhancing biological activity .
  • Cancer Cell Inhibition : Research involving piperazine derivatives indicated that certain analogs exhibited selective cytotoxicity towards cancer cells at concentrations as low as 10 µM while showing minimal effects on non-tumorigenic cells .
  • Neuropharmacological Applications : Investigations into the effects of trifluoromethyl-containing compounds revealed enhanced potency in inhibiting serotonin uptake, suggesting potential applications in mood disorders .

Data Table: Comparative Biological Activity

Compound NameActivity TypeEC50/IC50 ValueReference
SLU-2633Antimicrobial0.17 μM
Piperazine DerivativeAnticancer10 μM
Trifluoromethyl AnalogNeuropharmacologicalNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetic acid, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions, often involving coupling of the trifluoromethylpyridine moiety with a piperazine-acetic acid derivative. Key steps may include Suzuki-Miyaura cross-coupling (for pyridine ring functionalization) and nucleophilic substitution for piperazine linkage . Purity validation requires HPLC (≥95% purity), supplemented by 1^1H/13^13C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight verification .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the piperazine ring connectivity and acetic acid side chain. Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., C=O stretch at ~1700 cm1^{-1}). X-ray crystallography may resolve stereochemical ambiguities, while elemental analysis ensures stoichiometric accuracy .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Initial screens should focus on target-specific assays, such as receptor binding studies (e.g., serotonin or dopamine receptors, given the piperazine moiety’s prevalence in CNS-targeting compounds). Use in vitro cytotoxicity assays (e.g., MTT on HEK-293 or HepG2 cells) to assess safety profiles. Dose-response curves (IC50_{50}/EC50_{50}) should be generated using standardized protocols to ensure reproducibility .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production, and what purification challenges are anticipated?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) to reduce side products. For example, replacing traditional coupling agents with microwave-assisted synthesis may enhance efficiency . Purification challenges include isolating the polar acetic acid derivative from reaction mixtures; countercurrent chromatography or preparative HPLC with C18 columns is recommended .

Q. What computational strategies are effective in predicting target interactions and pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can model interactions with targets like GPCRs or kinases. Density Functional Theory (DFT) calculations predict electronic properties influencing binding affinity. ADMET prediction tools (e.g., SwissADME) assess logP, bioavailability, and CYP450 metabolism, guiding structural modifications .

Q. How should researchers address contradictory biological activity data across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values may arise from assay variability (e.g., cell line differences, incubation times). Validate findings using orthogonal methods:

  • Compare radioligand binding assays with functional cAMP assays for receptor activity.
  • Use CRISPR-edited cell lines to confirm target specificity.
  • Cross-reference with structural analogs (e.g., ’s antimicrobial analogs) to identify scaffold-specific trends .

Q. What formulation challenges are expected for in vivo studies, and how can they be mitigated?

  • Methodological Answer : The compound’s solubility in aqueous buffers may be limited due to the trifluoromethyl group. Strategies include:

  • Prodrug design (e.g., esterification of the acetic acid group).
  • Use of solubilizing agents like cyclodextrins or lipid-based nanoparticles.
  • Pharmacokinetic studies in rodent models to optimize dosing regimens .

Q. How can researchers elucidate the metabolic pathways and potential toxicity of this compound?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) to identify Phase I metabolites via LC-MS/MS. Screen for reactive metabolites (e.g., glutathione trapping assays). Toxicity prediction tools like ProTox-II can flag hepatotoxicity risks, which should be validated in long-term in vivo studies .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor binding affinities?

  • Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and use reference ligands as internal controls. For example, if conflicting KiK_i values are reported for serotonin receptors, repeat assays with HEK-293 cells stably expressing the receptor subtype and validate with radiolabeled antagonists (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) .

Methodological Tables

Parameter Technique Purpose Reference
Synthetic Yield OptimizationMicrowave-assisted synthesisReduce reaction time, improve efficiency
Metabolite IdentificationLC-MS/MS with liver microsomesPhase I/II metabolic profiling
Target ValidationCRISPR-edited cell linesConfirm receptor-specific activity
Solubility EnhancementCyclodextrin complexationImprove bioavailability for in vivo studies

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